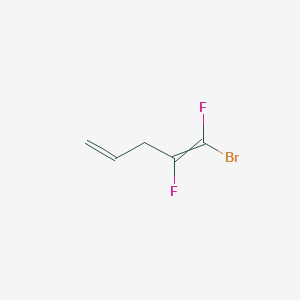

1-Bromo-1,2-difluoropenta-1,4-diene

Description

Properties

IUPAC Name |

1-bromo-1,2-difluoropenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBHFCPHKUCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396695 | |

| Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-24-1 | |

| Record name | 1,4-Pentadiene, 1-bromo-1,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1,2 Difluoropenta 1,4 Diene and Analogous Fluorinated Dienes

Established Synthetic Pathways to 1-Bromo-1,2-difluoropenta-1,4-diene

While specific literature on the direct synthesis of (1E)-1-bromo-1,2-difluoropenta-1,4-diene is not extensively detailed, established principles in organofluorine chemistry allow for the postulation of viable synthetic routes. nih.gov These methods often rely on the assembly of the diene framework from smaller, halogenated building blocks.

Direct Construction from Brominated and Fluorinated Precursors (e.g., Bromotrifluoroethylene (B1204643) and Allyl Bromide)

The construction of fluorinated dienes can be achieved through palladium-catalyzed coupling reactions, which have been demonstrated to be effective for laboratory-scale synthesis of both 1,3- and 1,4-dienes. nih.gov A plausible approach for the synthesis of this compound could involve the cross-coupling of a brominated and fluorinated ethylene (B1197577) derivative with an appropriate allyl partner. For instance, a reaction between bromotrifluoroethylene and an allyl organometallic reagent, or the coupling of a trifluorovinylzinc reagent with allyl bromide, represents a potential pathway. The trifluorovinylzinc species can be prepared and its structure confirmed by X-ray crystallography, highlighting the feasibility of using such organometallic compounds in synthesis. nih.gov

The choice of catalyst and ligands is crucial in such coupling reactions to maximize the yield of the desired diene and minimize the formation of byproducts. nih.gov The reaction mechanism would likely involve the oxidative addition of the vinyl or allyl halide to a low-valent palladium species, followed by transmetalation and reductive elimination to form the carbon-carbon bond of the diene.

Vinyl Cation-Mediated Processes for Fluorinated Dienoates

A significant advancement in the synthesis of fluorinated dienes involves the hydrofluorination of enynoates. nih.govrsc.org This method utilizes a pyridinium (B92312) tetrafluoroborate (B81430) salt, which is readily prepared on a large scale, to directly convert 2-en-4-ynoates into fluorinated dienoates. nih.govrsc.org The reaction proceeds through a vinyl cation-mediated process, demonstrating high levels of stereo- and regioselectivity, predominantly yielding (Z)-configured products. nih.govrsc.org

This strategy has been successfully applied to a variety of aryl-substituted enynoates. nih.govrsc.org Mechanistic studies have been conducted to understand the factors influencing the stereochemical outcome and reaction efficiency under different conditions. nih.govrsc.org Although this method has been primarily demonstrated for the synthesis of fluorinated dienoates, it represents a powerful tool for accessing C(sp2)–F bonds in diene systems and could potentially be adapted for the synthesis of other fluorinated diene structures. nih.govrsc.org

Innovative Strategies for Advanced Fluorinated Diene Architectures

Recent research has focused on developing more efficient and selective methods for constructing complex fluorinated dienes. These innovative strategies often employ transition metal catalysis to achieve novel transformations.

Catalytic Approaches to Carbon-Carbon Bond Formation in Fluorinated Systems

Transition metal-catalyzed defluorinative coupling reactions have emerged as a powerful tool for the synthesis of monofluoroalkenes from readily available gem-difluoroalkenes. rsc.org Nickel-catalyzed defluorinative alkenylation of alkynes with β,β-difluorostyrenes provides a route to 1,1-difluoro-1,3-dienes. sci-hub.se This reaction is thought to proceed through the formation of a nickelacyclopentene intermediate via oxidative cyclization, followed by β-fluoride elimination. sci-hub.se

Rhodium catalysis has also been employed for the defluorinative vinylation of gem-difluoroalkenes, leading to the formation of 2-fluoro-1,3-dienes. chinesechemsoc.orgacs.org For instance, the coupling of internal propargylic pivalates with NEt₃·3HF as a fluorine source, catalyzed by a palladium complex, can produce 2-fluoro-1,3-dienes with high stereoselectivity. chinesechemsoc.org These reactions showcase the potential of using readily available starting materials to construct highly functionalized fluorinated dienes.

Below is a table summarizing the scope of a palladium-catalyzed dienylation for the synthesis of 2-fluoro-1,3-dienes. chinesechemsoc.org

| Entry | Aryl Group | Yield (%) |

| 1 | Phenyl | 87 |

| 2 | 4-Methylphenyl | 94 |

| 3 | 4-Methoxyphenyl | 85 |

| 4 | 4-Fluorophenyl | 81 |

| 5 | 4-Chlorophenyl | 75 |

| 6 | 4-Bromophenyl | 78 |

| 7 | 2-Naphthyl | 91 |

Reaction conditions: Propargylic pivalate (B1233124) (0.2 mmol), NEt₃·3HF (0.4 mmol), Pd(PPh₃)₂(OAc)₂ (5 mol%), Ligand L1 (5.5 mol%), THF, 65 °C, 24 h.

A significant breakthrough in the synthesis of monofluoro 1,3-dienes is the development of a nickel-catalyzed defluorinative cross-electrophile coupling of gem-difluoroalkenes with alkenyl electrophiles. rsc.org This method allows for the stereoselective formation of C(sp²)–C(sp²) bonds under mild, reductive conditions, tolerating a wide range of functional groups. rsc.orgresearchgate.net The reaction utilizes manganese powder as a reductant and a nickel(II) acetylacetonate (B107027) catalyst. rsc.org

This protocol has demonstrated broad substrate scope, with various substituted gem-difluoroalkenes and alkenyl triflates participating effectively in the coupling. rsc.org The resulting monofluoro 1,3-dienes are obtained with excellent stereoselectivity. rsc.org The utility of this method is further highlighted by its applicability to the modification of complex, biologically active molecules and its scalability to the gram scale. rsc.org

The table below illustrates the scope of this cross-electrophile coupling reaction. rsc.org

| Entry | gem-Difluoroalkene | Alkenyl Triflate | Product | Yield (%) |

| 1 | 1a | 2a | 3a | 87 |

| 2 | 1b | 2a | 3b | 75 |

| 3 | 1c | 2a | 3c | 82 |

| 4 | 1a | 2b | 3d | 78 |

| 5 | 1a | 2c | 3e | 85 |

Reaction conditions: gem-difluoroalkene (0.2 mmol), alkenyl triflate (0.3 mmol), Ni(acac)₂ (10 mol%), ligand (12 mol%), Mn (3 equiv.), additive (1.2 equiv.), 4 Å MS, DMSO, 30 °C, 16 h.

Asymmetric Synthesis of Chiral Fluorinated Diene Scaffolds

The creation of chiral centers, particularly those bearing a fluorine atom, is a significant challenge in synthetic chemistry. The unique stereoelectronic properties of fluorine necessitate specialized methods to control the three-dimensional arrangement of atoms during a reaction. Asymmetric catalysis has emerged as a powerful tool for this purpose, enabling the synthesis of enantioenriched fluorinated molecules.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. A prominent strategy for asymmetric fluorination involves chiral anion phase-transfer catalysis (PTC). researchgate.netpnas.org This method relies on a chiral anionic catalyst, typically a chiral phosphoric acid (CPA) derivative, to ferry a cationic electrophilic fluorinating agent, such as Selectfluor®, from a solid phase or an immiscible liquid phase into an organic solvent where the reaction with the substrate occurs. researchgate.netresearchgate.net

The mechanism involves an ion-exchange between the insoluble fluorinating reagent and a lipophilic chiral phosphate (B84403) salt. organic-chemistry.org This generates a soluble, chiral ion pair in the organic medium, which then acts as the active fluorinating species. This approach minimizes the non-selective background reaction, leading to high levels of enantioselectivity. pnas.orgorganic-chemistry.org

A key factor for achieving high enantioselectivity in the fluorination of alkenes and dienes is the use of substrates containing a directing group, such as a hydroxyl or amide group. researchgate.netnih.gov The chiral phosphate anion can interact with both the cationic electrophile and the substrate's directing group through hydrogen bonding. researchgate.net This ternary complex organizes the transition state, effectively shielding one face of the double bond and directing the attack of the electrophilic fluorine to the other, thus controlling the stereochemical outcome. For instance, the enantioselective fluorination of allylic amides has been achieved with high yield and enantiomeric excess (ee) using a chiral phosphate catalyst. researchgate.net Similarly, chiral-anion phase-transfer catalysis has been successfully applied to the enantioselective fluorocyclization of 1,3-dienes, producing complex fluorinated heterocyclic products with high efficiency and stereocontrol. csic.es

Table 1: Organocatalytic and Phase-Transfer Catalytic Asymmetric Fluorination

| Substrate Type | Catalyst/Reagent | Key Features | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Allylic Amide | (R)-STRIP* / Selectfluor | Directing group strategy; formation of allylic fluoride (B91410). | 82 | 85 | researchgate.net |

| Allylic Alcohol | Chiral Phosphate / Selectfluor | In situ generation of a directing group. | High | 93 | organic-chemistry.org |

| 1,3-Diene | Chiral Phosphate / N-Fluorobenzenesulfonimide | Enantioselective 1,4-aminofluorination. | High | up to 96 | csic.esresearchgate.net |

*STRIP = 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate

Transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds and constructing stereocenters. chinesechemsoc.org This methodology has been extended to the synthesis of fluorinated compounds, providing a reliable route to chiral molecules bearing C-F stereocenters, including challenging quaternary centers. thieme-connect.deacs.org

These reactions typically involve the reaction of a pronucleophile with an allylic electrophile in the presence of a transition metal complex bearing a chiral ligand. For the synthesis of fluorinated dienes, precursors such as α-fluoroesters or α-fluoroacetonitriles can be used as the nucleophilic partner. chinesechemsoc.orgthieme-connect.de

Palladium catalysis is widely employed in AAA reactions. thieme-connect.deacs.org Synergistic dual-catalytic systems, such as those combining palladium and copper, have been developed to achieve high regio- and enantioselectivity. thieme-connect.de In such a system, the palladium catalyst is primarily responsible for the C-C bond formation, while a chiral copper complex controls the enantioselectivity. This approach has been successfully used for the allylic alkylation of α-pyridyl-α-fluoroesters with allyl acetates, yielding products with C-F quaternary stereocenters in high yield and excellent enantioselectivity. thieme-connect.de More recently, palladium-catalyzed asymmetric allylic C-H alkylation has emerged as a more atom- and step-economical alternative, reacting a prochiral α-fluorinated ester directly with an allylarene. acs.org

Table 2: Asymmetric Allylic Alkylation for Fluorinated Stereocenter Construction

| Nucleophile | Electrophile | Catalytic System | Key Features | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| α-Pyridyl-α-fluoroester | Allyl Acetate (B1210297) | Pd(PPh₃)₄ / Cu(CH₃CN)₄PF₆ with Chiral Ligand | Synergistic Pd/Cu catalysis; constructs C-F quaternary stereocenters. | up to 98 | N/A | up to 98:2 er | thieme-connect.de |

| α-Fluoroester | Allylarene | Pd-Phosphoramidite | Allylic C-H alkylation; high regio- and enantioselectivity. | High | N/A | High | acs.org |

| α-Fluoroacetonitrile | Allyl Acetate | Pd-Phosphinoxazoline | Creates two adjacent chiral centers. | Moderate to Good | up to 15:1 | High | rsc.org |

| α-F α-Benzothiazylacetate | Allylarene | Pd-Phosphoramidite | Branch- and enantioselective allylic C-H alkylation. | 79-99 | 3:1–20:1 | 70-95 | chinesechemsoc.org |

Electrophilic Halofluorination and Related Protocols for Fluorinated Compound Synthesis

Electrophilic addition reactions to double bonds are a fundamental transformation in organic synthesis. Halofluorination, the addition of a halogen and a fluorine atom across a π-system, provides a direct route to vicinal halofluoroalkanes, which are versatile building blocks for further chemical modification.

Halonium Ion Intermediates in Fluoro-Bromo Addition Mechanisms

The generally accepted mechanism for the bromofluorination of an alkene proceeds through a cyclic halonium ion intermediate. chemtube3d.com In the case of a diene, the reaction is initiated by the electrophilic attack of a bromine source (e.g., N-bromosuccinimide, NBS) on one of the C=C double bonds. This attack forms a three-membered ring intermediate known as a bromonium ion, where the bromine atom bears a positive charge and is bonded to both carbons of the former double bond. chemtube3d.com

Regio- and Stereoselective Control in Halofluorination Reactions

The predictable stereochemistry of halofluorination, governed by the anti-addition mechanism via the halonium ion, makes it a powerful tool for stereoselective synthesis. For simple cyclic alkenes like cyclohexene (B86901), this leads to the formation of a single trans-dihalide product.

In the case of dienes, regioselectivity becomes a critical consideration. For non-conjugated dienes like (1Z,5Z)-cycloocta-1,5-diene, bromofluorination with NBS and Et₃N·3HF primarily yields the product of 1,2-addition across one of the double bonds. However, the choice of fluorinating agent can influence the outcome, with more acidic reagents sometimes leading to rearrangements.

For conjugated dienes such as 1,3-butadiene, electrophilic addition can lead to two different constitutional isomers: the 1,2-adduct and the 1,4-adduct. The formation of these products is often under kinetic or thermodynamic control. At lower temperatures, the 1,2-addition product is typically favored (kinetic control), resulting from the initial formation of the bromonium ion at one double bond followed by attack of the fluoride at the adjacent carbon. At higher temperatures, the more stable 1,4-addition product may predominate (thermodynamic control), which can arise from the isomerization of the kinetic product via an allylic carbocation intermediate.

Tandem Bromination and Hydrofluorination Strategies

Tandem or one-pot reactions offer significant advantages in terms of efficiency, reducing the number of purification steps and saving time and resources. In the context of synthesizing fluorinated dienes, tandem strategies that construct the key bromo-fluoro-alkene moiety are of great interest.

A one-pot bromofluorination of terminal alkynes has been developed using NBS as the bromine source and a silver(I) fluoride as the fluoride source. csic.es This process generates (Z)-1-fluoro-2-bromoalkenes with high stereoselectivity. The proposed mechanism involves the silver(I) cation acting as a π-activator, promoting the bromination of the terminal alkyne by NBS, which is followed by the anti-addition of the fluoride anion to the resulting bromoalkyne intermediate. These resulting vinyl halides are valuable precursors for synthesizing more complex molecules, including fluorinated dienes, via cross-coupling reactions.

Another related tandem process is the dihalogenation-cyclization reaction. It has been demonstrated that a chiral anion phase-transfer system, similar to that used for asymmetric fluorination, can be used sequentially with an electrophilic brominating reagent to achieve a one-pot, tandem dihalogenation–cyclization, highlighting the versatility of these catalytic systems in complex transformations. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 1,2 Difluoropenta 1,4 Diene

Electrophilic Addition Reactions to Conjugated Diene Systems

Conjugated dienes readily undergo electrophilic addition reactions. A key characteristic of these reactions is the formation of a mixture of products resulting from 1,2-addition and 1,4-addition. pressbooks.publibretexts.org This behavior stems from the involvement of a resonance-stabilized allylic carbocation intermediate. pressbooks.pubfiveable.me For an unsymmetrical diene like 1-Bromo-1,2-difluoropenta-1,4-diene, the regiochemistry and the ratio of addition products are dictated by factors such as carbocation stability, reaction temperature, and the nature of the attacking electrophile.

The regioselectivity of electrophilic additions is famously predicted by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. chemistrysteps.com The underlying principle is the formation of the most stable carbocation intermediate. masterorganicchemistry.comlumenlearning.com Carbocation stability generally follows the order: tertiary > secondary > primary. fiveable.me

In the case of this compound, the molecule has two distinct double bonds: one substituted with halogens (C1=C2) and one that is terminal and unsubstituted (C4=C5). The presence of the highly electronegative fluorine atoms has a significant impact. Fluorine is a strongly electron-withdrawing group that destabilizes an adjacent positive charge. libretexts.org Therefore, electrophilic attack is less likely to occur on the C1=C2 double bond, as it would lead to a highly unstable carbocation.

The more probable site for initial electrophilic attack is the unsubstituted C4=C5 double bond. Following Markovnikov's rule, the electrophile (e.g., H⁺) would add to the carbon with more hydrogens, C5, to generate a more stable carbocation intermediate. This protonation results in a secondary, allylic carbocation, which is stabilized by resonance.

Electrophilic addition to a conjugated diene proceeds via a two-step mechanism. The first step is the addition of the electrophile to one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orgchemistrynotmystery.com This intermediate has the positive charge delocalized over two carbon atoms. chemistrynotmystery.com In the second step, the nucleophile can attack either of these positively charged centers, leading to the formation of 1,2- and 1,4-addition products. pressbooks.pubfiveable.me

For this compound, after the initial protonation at C5, the resulting allylic carbocation has two resonance forms, with the positive charge shared between C4 and C2.

1,2-Addition: The nucleophile attacks at C4, the carbon adjacent to the site of initial protonation.

1,4-Addition: The nucleophile attacks at C2, the other carbon bearing a partial positive charge due to resonance. This is termed conjugate or 1,4-addition. chemistrynotmystery.comchemistrysteps.com

The distribution of these products is heavily influenced by the structure of the carbocation intermediate and the reaction conditions.

The formation of a resonance-stabilized allylic carbocation is the key to understanding the product distribution in conjugated diene additions. pressbooks.publibretexts.org When an electrophile adds to a conjugated diene, it forms an allylic cation that is more stable than a non-allylic carbocation. pressbooks.pub

The ratio of 1,2- to 1,4-addition products can often be controlled by the reaction temperature, a concept explained by kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., has the lower activation energy). pressbooks.publibretexts.org This is known as the kinetic product. The kinetic product often results from the nucleophile attacking the carbon atom in the allylic intermediate that bears the largest partial positive charge, or through a proximity effect where the nucleophile attacks the closer carbon. chemistrysteps.comlibretexts.org

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. masterorganicchemistry.com Under these conditions, an equilibrium is established, and the major product is the most stable one, regardless of how fast it is formed. pressbooks.publibretexts.org This is the thermodynamic product. The stability of the final alkene product is a determining factor; more substituted double bonds are generally more stable. chemistrysteps.comlibretexts.org

For the addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product, while the more stable 1,4-adduct, which has a more substituted internal double bond, is the thermodynamic product. pressbooks.publibretexts.org Applying this principle to this compound, the 1,4-addition product would likely result in a more substituted internal double bond and would therefore be the thermodynamically favored product. The 1,2-addition product would be the expected kinetic product.

| Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |

|---|---|---|---|

| -80 °C | 80 | 20 | Kinetic |

| 40 °C | 15 | 85 | Thermodynamic |

The stereochemistry of electrophilic additions depends on the mechanism and the substrate. The carbocation intermediate formed during the addition to a diene is sp²-hybridized and planar. chemistrysteps.com This planarity allows the nucleophile to attack from either the top or bottom face. libretexts.org If the attack creates a new stereocenter, a racemic mixture of enantiomers is typically expected, unless there is a pre-existing chiral influence in the molecule. chemistrysteps.com

In the case of this compound, the C1 carbon is a stereocenter (assuming a specific E/Z configuration of the starting material). The addition of an electrophile and nucleophile can create new stereocenters at C2 and/or C4. For example, nucleophilic attack at C4 would generate a second stereocenter. Because a stereocenter is already present in the molecule, the two possible products of attack at C4 (from the top or bottom face) would not be enantiomers but diastereomers. The formation of diastereomers in unequal amounts (diastereoselectivity) is possible due to steric hindrance or other interactions from the existing chiral center, but predicting the extent of this selectivity without experimental data is difficult. The addition can proceed with either syn-addition (electrophile and nucleophile add to the same side) or anti-addition (they add to opposite sides), or a mixture of both. libretexts.orgmsu.edu

Mechanistic Pathways of 1,2- vs. 1,4-Addition Products

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state without the formation of any intermediates. libretexts.orgmsu.edu The most important pericyclic reaction for a conjugated diene is the [4+2] cycloaddition, also known as the Diels-Alder reaction. ox.ac.ukwikipedia.org In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (a 2π-electron component, usually an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org

This compound possesses the requisite conjugated diene system to participate as the 4π component in a Diels-Alder reaction. The feasibility of this reaction is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org

Typically, the Diels-Alder reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org The bromine and fluorine atoms on this compound are both electron-withdrawing. This makes it an electron-poor diene. As such, it would be expected to react sluggishly with typical electron-poor dienophiles. However, it would be a prime candidate for an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and reacts with an electron-rich dienophile (e.g., an enol ether or enamine). organic-chemistry.org In this scenario, the reaction is controlled by the interaction of the dienophile's HOMO with the diene's LUMO.

Diels-Alder Reactions as Diene or Dienophile in Fluorinated Systems

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The introduction of fluorine atoms into either the diene or dienophile component can significantly alter the electronic properties and, consequently, the reactivity and stereoselectivity of the reaction.

The reactivity in a Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Reactions are generally fastest when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orglibretexts.orgyoutube.com

Fluorine atoms are strongly electron-withdrawing, which can have a profound impact on cycloaddition reactivity.

Fluorinated Dienophiles : When fluorine atoms are present on the dienophile, they lower the energy of the LUMO, making the dienophile more electrophilic and generally more reactive towards a given diene. organic-chemistry.org However, studies have also reported that the inclusion of fluorine can lead to a decrease in reaction rates. For instance, a 30-fold rate decrease was observed in the reaction of p-fluoro-α-fluorostyrene with 1,3-diphenylisobenzofuran (B146845) compared to its non-fluorinated counterpart. nih.gov Similarly, the cycloaddition of α-fluorobenzyl acrylate (B77674) was found to be 10.7 times slower than the non-fluorinated version. nih.gov This deceleration can be attributed to complex electronic and steric factors.

Fluorinated Dienes : For a compound like this compound acting as the diene, the electron-withdrawing fluorine atoms would lower the energy of the HOMO. This would typically decrease its reactivity in a normal-electron-demand Diels-Alder reaction. The diene must also be able to adopt an s-cis conformation for the reaction to occur. libretexts.orgmasterorganicchemistry.com Bulky substituents on the diene can influence the stability of this conformation and thus affect the reaction rate. wikipedia.org

Fluorination can also unpredictably alter the stereochemical outcome of the reaction. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, fluorinated substrates have shown inversions in this selectivity, favoring the exo product. nih.gov

Kinetic studies provide quantitative insight into the effects of fluorine substitution on Diels-Alder reactions. The determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH≠), and entropy of activation (ΔS≠) helps to elucidate the reaction mechanism and the structure of the transition state.

The Diels-Alder reaction is a concerted process, meaning bond formation and breaking occur in a single step through a cyclic transition state. wikipedia.orglibretexts.orgyoutube.com This is typically reflected in moderately negative entropies of activation (ΔS≠), which indicate a more ordered transition state compared to the reactants. nih.gov

Computational and experimental studies on fluorinated systems have provided valuable kinetic data. For example, the free energies of activation (ΔG≠) for the reaction of a fluorinated nitrostyrene (B7858105) with 1,3-cyclopentadiene were calculated to be 121.26 kJ mol⁻¹ for the endo product and 121.75 kJ mol⁻¹ for the exo product. beilstein-journals.org Studies on the fluorination of enol esters with N-F reagents have determined activation enthalpies (ΔH≠) in the range of +51 to +65 kJ mol⁻¹ and activation entropies (ΔS≠) from -54 to -100 J K⁻¹ mol⁻¹, consistent with a bimolecular, ordered transition state. nih.gov

| Reactants | Parameter | Value | Reference |

|---|---|---|---|

| β-fluoro-β-nitrostyrene + 1,3-Cyclopentadiene | ΔG≠ (endo) | 121.26 kJ mol⁻¹ | beilstein-journals.org |

| ΔG≠ (exo) | 121.75 kJ mol⁻¹ | beilstein-journals.org | |

| Progesterone enol acetate (B1210297) + Selectfluor™ | ΔH≠ | +51 kJ mol⁻¹ | nih.gov |

| ΔS≠ | -66 J K⁻¹ mol⁻¹ | nih.gov | |

| Tetralone derivatives + Selectfluor™ | ΔH≠ | +62 to +65 kJ mol⁻¹ | nih.gov |

| ΔS≠ | -84 to -100 J K⁻¹ mol⁻¹ | nih.gov |

Exploration of [3+2]-Cycloaddition Pathways for Heterocycle Formation

Beyond the [4+2] Diels-Alder reaction, dienes can participate in other cycloadditions, such as the [3+2]-cycloaddition, to form five-membered heterocyclic rings. This type of reaction, also known as a 1,3-dipolar cycloaddition, typically involves a 1,3-dipole reacting with a dipolarophile. dntb.gov.ua However, formal [3+2] pathways can also involve diene systems. For instance, 1,2-diaza-1,3-dienes have been used in formal [3+2] cycloadditions to synthesize complex heterocyclic structures like tetrahydroberberine (B1206132) derivatives. nih.gov

For this compound, its conjugated diene system (C1 to C4) or the isolated double bond could potentially act as the 2π component (the dipolarophile) in a reaction with a 1,3-dipole like an azide (B81097) or a nitrile oxide. The electron-withdrawing nature of the fluorine and bromine atoms would make the double bonds electron-deficient, potentially enhancing their reactivity as dipolarophiles. Such reactions would provide a direct route to five-membered carbocycles and heterocycles, which are valuable structural motifs in medicinal chemistry and materials science.

Nucleophilic Substitution and Elimination Pathways

The presence of a bromine atom on a double bond in this compound opens up possibilities for nucleophilic substitution and elimination reactions.

In nucleophilic substitution reactions, a nucleophile replaces a leaving group on the substrate molecule. libretexts.org The efficiency of this process is highly dependent on the ability of the leaving group to depart with the pair of bonding electrons. A good leaving group is typically the conjugate base of a strong acid, meaning it is a weak base and stable on its own. libretexts.org

The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of hydrobromic acid (HBr), a strong acid. libretexts.org The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site for nucleophilic attack. libretexts.org

However, nucleophilic substitution at a vinylic (sp²-hybridized) carbon, as in this compound, is significantly more difficult than at an alkyl (sp³-hybridized) carbon. quora.comdoubtnut.com This reduced reactivity is due to several factors:

Partial Double Bond Character : Resonance between the halogen's lone pairs and the π-system can give the C-Br bond partial double bond character, making it stronger and harder to break. quora.com

Increased Repulsion : The incoming nucleophile experiences greater electrostatic repulsion from the electron-rich π-bond of the alkene. quora.com

Unstable Intermediates : An Sₙ1-type mechanism is disfavored because it would require the formation of a highly unstable vinyl cation. doubtnut.com

Despite these barriers, such substitutions can be achieved under specific conditions, often involving metal catalysts or intramolecular reaction setups. researchgate.netorganic-chemistry.org

The stereochemical outcome of a nucleophilic substitution reaction is dependent on its mechanism. For substitutions at sp³-hybridized carbons, the Sₙ2 mechanism proceeds with a backside attack, leading to a complete inversion of stereochemistry at the reaction center. embibe.comyoutube.com

For vinylic halides, the classic backside attack required for an Sₙ2-type inversion is sterically hindered by the molecule's planar geometry and the double bond itself. quora.com Therefore, when nucleophilic vinylic substitution does occur, it often proceeds through mechanisms that result in the retention of configuration. These mechanisms can include:

Addition-Elimination : The nucleophile first adds to the double bond, creating a tetrahedral intermediate, followed by the elimination of the leaving group.

Metal-Catalyzed Pathways : Reactions involving organocopper or palladium catalysts can facilitate substitution while preserving the original stereochemistry of the double bond. researchgate.net

Therefore, any nucleophilic substitution reaction at the C1 position of this compound would be expected to proceed with retention of the double bond's geometry, assuming an appropriate pathway is available.

Elimination Reactions for Fluorinated Olefin and Diene Generation

The presence of a bromine atom and vicinal fluorine and hydrogen atoms in this compound suggests its potential as a precursor for the synthesis of highly valuable fluorinated olefins and dienes through elimination reactions. Dehydrohalogenation, the removal of a hydrogen halide, is a common strategy for introducing unsaturation into a molecule.

In the case of this compound, treatment with a suitable base could, in principle, lead to the elimination of hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF). The regioselectivity and stereoselectivity of such an elimination would be influenced by several factors, including the strength and steric bulk of the base, the solvent, and the reaction temperature.

Table 1: Potential Elimination Products from this compound

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | Base (e.g., t-BuOK) | 1,2-Difluoropenta-1,3,4-triene | Dehydrobromination |

| This compound | Base (e.g., t-BuOK) | 1-Bromo-2-fluoropenta-1,3,4-triene | Dehydrofluorination |

It is important to note that the C-F bond is significantly stronger than the C-Br bond, making the elimination of HBr generally more facile than the elimination of HF. The acidity of the allylic protons on the fifth carbon atom could also lead to competing reactions under basic conditions. Detailed mechanistic studies would be required to predict the predominant reaction pathway and the structure of the resulting fluorinated products.

Radical Processes and Transformations

The unsaturated nature of this compound, combined with the presence of a relatively weak carbon-bromine bond, makes it a prime candidate for engaging in radical reactions.

Free-Radical Addition Reactions to Halogenated Dienes

Free-radical addition to dienes is a well-established process. In the case of this compound, the addition of a radical species (X•) could proceed via attack at either of the double bonds. The regioselectivity of the initial attack would be governed by the stability of the resulting radical intermediate.

The presence of fluorine atoms on one of the double bonds would significantly influence its electronic properties and, consequently, the regioselectivity of radical addition. The electrophilic nature of the fluorinated double bond might favor attack by nucleophilic radicals, while the steric hindrance of the fluorine and bromine atoms would also play a crucial role. The intermediate allylic radical could then react further, leading to 1,2- or 1,4-addition products.

Table 2: Hypothetical Free-Radical Addition to this compound

| Radical Species (X•) | Potential Addition Products | Remarks |

| Br• | 1,4-Dibromo-1,2-difluoropent-2-ene (1,4-addition) or 1,2-Dibromo-1,2-difluoropent-4-ene (1,2-addition) | The regioselectivity would depend on the relative stability of the intermediate radicals. |

| •CF₃ | 1-Bromo-1,2-difluoro-4-(trifluoromethyl)pent-2-ene (1,4-addition) or 1-Bromo-1,2-difluoro-2-(trifluoromethyl)pent-4-ene (1,2-addition) | The trifluoromethyl radical is electrophilic and its addition would be influenced by the electronic nature of the double bonds. |

Mechanistic Studies of Radical Cyclization Involving Diene Systems

Intramolecular radical cyclization is a powerful tool for the construction of cyclic compounds. For a molecule like this compound, the generation of a radical at a suitable position could initiate a cyclization event. For instance, if a radical were generated at the C-5 position, a 5-exo-trig cyclization onto the C1=C2 double bond could potentially occur, leading to a five-membered ring.

The success of such a cyclization would depend on the rate of cyclization versus competing intermolecular reactions. The stereochemistry of the newly formed stereocenters in the cyclized product would be a key aspect of the mechanistic investigation. Computational studies could provide valuable insights into the transition state energies for different cyclization pathways and predict the most likely outcome.

Spectroscopic and Theoretical Characterization in Research on 1 Bromo 1,2 Difluoropenta 1,4 Diene

Advanced Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are fundamental in providing empirical data about molecular structure, bonding, and the dynamics of chemical transformations. For a molecule like 1-Bromo-1,2-difluoropenta-1,4-diene, a suite of spectroscopic methods would be employed for a thorough characterization.

The ability to observe a chemical reaction as it happens provides invaluable insights into its kinetics and mechanism. In-situ spectroscopy allows for real-time analysis of the reaction mixture without the need for sampling and quenching. mt.com For reactions involving this compound, such as additions, cyclizations, or polymerizations, techniques like in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.gov

For instance, in a study of a palladium-catalyzed diamination of a conjugated diene, in-situ ³¹P NMR spectroscopy was used to monitor the reaction progress by observing the appearance of new signals corresponding to intermediate species. nih.gov Similarly, Near-Infrared (NIR) spectroscopy has been effectively used for the fast and direct in-situ monitoring of lipid oxidation in emulsions, tracking the formation of conjugated dienes. rsc.org These methods could be adapted to track the consumption of this compound and the formation of products, providing data on reaction rates and the influence of reaction conditions.

Table 1: Illustrative In-situ Spectroscopic Monitoring Techniques for a Hypothetical Reaction of this compound

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR Spectroscopy | Monitoring changes in vibrational modes (e.g., C=C, C-F, C-Br bonds). | Tracking the disappearance of diene stretches and the appearance of new functional group absorptions in the product. |

| In-situ Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media. | Observing changes in the C=C backbone and C-halogen bonds during polymerization or cycloaddition reactions. |

| In-situ NMR Spectroscopy | Detailed structural information of reactants, intermediates, and products in solution. | Following the change in chemical shifts of protons and fluorine-19 to determine reaction kinetics and product distribution. |

| In-situ UV-Vis Spectroscopy | Monitoring changes in electronic transitions, particularly of the conjugated π-system. | Observing shifts in the absorption maximum as the conjugation of the diene is altered during a reaction. nih.gov |

Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable under normal reaction conditions. The identification and characterization of these transient species are crucial for a complete mechanistic understanding. Techniques such as flash photolysis coupled with transient absorption spectroscopy are designed for this purpose. science.gov

In the study of photochemical reactions, such as the photoinduced hexadehydro-Diels–Alder (hν-HDDA) reaction, femtosecond transient absorption spectroscopy has been used to directly observe the formation of highly reactive intermediates like o-benzyne. rsc.org For a compound like this compound, which contains chromophoric groups, photochemical reactions could lead to transient radicals or ionic species. The study of the reaction of diphenylgermylene with isoprene, a conjugated diene, revealed the formation of a long-lived transient species, a germanocycle, which was identified by its UV spectrum. nih.gov

Furthermore, in reactions involving organometallic catalysts, transient palladium(IV) intermediates have been proposed in the halogenation of palladacyclopentadienes to form 1,4-dihalo-1,3-dienes. acs.org The spectroscopic characterization of such intermediates, often at low temperatures, can provide definitive evidence for the proposed reaction pathway. Entropic assistance in intramolecular cycloadditions can also be used to trap and characterize transient phosphaalkene intermediates by NMR spectroscopy. psu.edu

Table 2: Hypothetical Transient Intermediates in Reactions of this compound and Methods for their Detection

| Hypothetical Transient Intermediate | Generating Reaction | Spectroscopic Detection Method | Expected Spectroscopic Signature |

| Allylic Carbocation | Electrophilic Addition (e.g., with HBr) | Low-Temperature NMR Spectroscopy | Downfield shift of signals for carbons bearing the positive charge. |

| Radical Cation/Anion | Photochemical Electron Transfer | Transient Absorption Spectroscopy | Broad absorption bands in the visible or near-IR region. |

| Organopalladium(IV) Intermediate | Oxidative Addition to a Pd(0) Catalyst | Low-Temperature NMR, X-ray Crystallography (if stable enough) | Characteristic NMR signals for the ligands and changes in the metal's coordination sphere. |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reaction dynamics that are often difficult or impossible to obtain through experiment alone.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of molecules like this compound. cyberinfrastructure.org These calculations can provide detailed information about molecular orbital energies (HOMO and LUMO), charge distribution, and the nature of chemical bonds. For fluorinated organic compounds, quantum mechanical calculations have been used to study the influence of fluorine atoms on the electronic properties of neighboring groups. physchemaspects.rudoaj.org

The presence of electron-withdrawing fluorine atoms and the bromine atom on the diene backbone of this compound is expected to significantly influence its electronic properties. Computational studies on substituted cyclopentadienes have shown that electronegative substituents can accelerate Diels-Alder reactions by altering the diene's electronic structure. escholarship.org A systematic computational study on substituted cyclopentadienes allowed for the determination of the additive effects of substituents on the Gibbs free energy of reaction. acs.org

Table 3: Illustrative Calculated Electronic Properties of this compound (Hypothetical DFT Calculation Results)

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and the energy of the lowest electronic transition. |

| Mulliken Charge on C1 (C-Br) | +0.15 | Indicates the polarization of the C-Br bond. |

| Mulliken Charge on C2 (C-F) | +0.25 | Shows the strong electron-withdrawing effect of the fluorine atom. |

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction mechanisms and predicting product distributions. For instance, computational studies on the Diels-Alder reactions of substituted cyclobutenones have been used to determine the activation energies for endo and exo pathways, thus explaining the observed stereoselectivity. longdom.org

For this compound, computational modeling could be used to investigate various reaction pathways, such as electrophilic additions. The mechanism of addition of halogen acids to 1,3-butadiene, which can lead to 1,2- and 1,4-addition products, involves a resonance-stabilized allylic carbocation intermediate. slideshare.net Computational analysis could elucidate the relative stabilities of the possible carbocation intermediates formed from this compound and the activation barriers for the subsequent nucleophilic attack, thereby predicting the regioselectivity of the reaction. Studies on intramolecular Diels-Alder reactions have shown that the tether linking the diene and dienophile plays a significant role in the transition state conformations and, consequently, the stereoselectivity. acs.org

Computational methods can be employed to predict the reactivity and selectivity of a compound before it is even synthesized. Frontier Molecular Orbital (FMO) theory, which considers the interaction between the HOMO of one reactant and the LUMO of the other, is often used to rationalize the reactivity in cycloaddition reactions. semanticscholar.org However, for more complex systems, a full computational model of the reaction pathway is often necessary. nih.gov

The influence of halogen substituents on the reactivity of dienes in Diels-Alder reactions has been a subject of computational investigation. acs.org For this compound, computational models could predict its reactivity in various pericyclic reactions. For example, by calculating the activation energies for different modes of cycloaddition, one could predict whether the diene would favor a particular regio- or stereoisomeric product. Computational studies on the Diels-Alder reactivity of substituted cyclopentadienes have shown that electronegative substituents can tune the reactivity. escholarship.org

Conformational Analysis and Stereochemical Prediction

The conformational landscape and stereochemical attributes of this compound are dictated by the interplay of electronic and steric effects arising from its unique assembly of substituents and unsaturated bonds. While direct experimental or computational studies on this specific molecule are not extensively available in the current body of scientific literature, a robust understanding can be extrapolated from research on analogous fluorinated and halogenated organic compounds.

Conformational analysis of this compound primarily concerns the rotation around the C2-C3 and C3-C4 sigma bonds. The presence of fluorine atoms introduces specific stereoelectronic interactions, notably the gauche effect, which can significantly influence the preferred dihedral angles. Research on similar fluorinated hydrocarbons has shown that the gauche conformation can be unexpectedly stabilized, a phenomenon attributed to hyperconjugation between the C-H or C-C sigma bond and the anti-periplanar C-F anti-bonding orbital. nih.gov

In the case of this compound, rotation around the C2-C3 bond would be influenced by the steric bulk of the bromine atom and the vinyl group, as well as the electronic repulsions and attractions between the C-F, C-Br, and pi systems. Theoretical studies on substituted propenes have highlighted the impact of fluorine substitution on rotational barriers. researchgate.net It is anticipated that the molecule will exist as a mixture of conformers in equilibrium, with certain staggered conformations being energetically favored to minimize steric hindrance and optimize electronic interactions. For instance, the relative orientation of the bulky bromine atom and the vinyl group attached to C3 will be a critical determinant of conformational stability.

The stereochemical prediction for reactions involving this compound is also grounded in established principles of reactivity for halogenated alkenes. The diene system presents multiple sites for potential reactions such as electrophilic additions or cycloadditions. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism and the facial selectivity of the attack on the double bonds.

For example, in an electrophilic addition to the C4=C5 double bond, the formation of a carbocation intermediate would be influenced by the electronic nature of the substituents. The subsequent nucleophilic attack would then determine the stereochemistry of the final product. Similarly, in Diels-Alder reactions where this compound could act as the diene component, the stereochemistry of the resulting cyclohexene (B86901) derivative would be governed by the endo/exo selectivity, which is influenced by secondary orbital interactions and steric effects. masterorganicchemistry.commasterorganicchemistry.com The presence of the bromo- and fluoro- substituents on the diene system would be expected to exert a significant directing effect on the regioselectivity and stereoselectivity of the cycloaddition.

Table 1: Predicted Rotational Barriers for Key Single Bonds in this compound (Theoretical Estimates based on Analogous Compounds)

| Bond | Conformer Transition | Estimated Rotational Barrier (kcal/mol) |

| C2-C3 | gauche to anti | 3 - 5 |

| C3-C4 | syn-periplanar to anti-periplanar | 2 - 4 |

Note: The data in this table are theoretical estimations based on values reported for similar fluorinated and halogenated alkenes and are intended to be illustrative. Actual experimental values may vary.

Applications and Functional Materials Development Based on 1 Bromo 1,2 Difluoropenta 1,4 Diene

Utilization as a Versatile Synthetic Building Block

The reactivity of its distinct functional groups allows 1-bromo-1,2-difluoropenta-1,4-diene to serve as a foundational element for constructing a wide array of complex molecules.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com This has led to a significant interest in fluorinated compounds within the pharmaceutical and agrochemical industries. tcichemicals.comnih.gov this compound is a key starting material for synthesizing more complex fluorinated molecules. The presence of both a bromine atom and a difluorovinyl group allows for a variety of chemical transformations.

The bromofluorination of unsaturated compounds is a well-established method for incorporating fluorine. nih.gov In a similar vein, the reactive nature of the C-Br bond in this compound opens up possibilities for cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions, which are known to be effective for forming carbon-carbon bonds with bromo-substituted aromatic and vinylic compounds, could be applied. researchgate.net This would enable the introduction of a wide range of aryl and vinyl substituents at the C-1 position.

Furthermore, the diene functionality of the molecule can undergo various addition reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, the addition of electrophiles can lead to the formation of new functionalized products. The regioselectivity of these additions can often be controlled by reaction conditions, such as temperature, to yield either 1,2- or 1,4-addition products. masterorganicchemistry.commasterorganicchemistry.com This provides a pathway to a diverse set of fluorinated molecules with tailored structures.

Recent research has also highlighted the synthesis of novel fluorinated building blocks through halofluorination and related reactions. beilstein-journals.org These methods often involve the activation of a double bond by a halonium ion, followed by a nucleophilic attack of a fluoride (B91410) source. nih.govbeilstein-journals.org While not directly a reaction of this compound itself, these principles can be conceptually applied to understand the reactivity of its double bonds.

The table below summarizes some potential reactions for creating complex fluorinated molecules from this compound.

| Reaction Type | Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted difluorodienes |

| Heck Coupling | Alkene, Pd catalyst, base | Extended conjugated diene systems |

| 1,2-Addition | HBr | 1,2-dibromo-3,4-difluoropent-4-ene |

| 1,4-Addition | Br₂ | 1,4-dibromo-1,2-difluoropent-2-ene |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Fluorinated cyclic adducts |

The diene structure of this compound makes it a suitable candidate for constructing cyclic systems through cycloaddition reactions. The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a prime example. By reacting with various dienophiles, a range of fluorinated cyclic and polycyclic compounds can be accessed.

The construction of heterocyclic systems is also feasible. For instance, reactions with nitrogen-containing compounds can lead to the formation of nitrogen-containing heterocycles, which are prevalent in biologically active molecules. ijnc.ir The synthesis of carbazole (B46965) derivatives, for example, often involves the formation of a heterocyclic ring system. ijnc.ir While not a direct application of this compound, the principles of forming heterocyclic structures can be extended to this versatile diene.

Furthermore, the development of methods for synthesizing five-membered heterocyclic and carbocyclic compounds via C-F bond activation highlights the potential for intramolecular cyclization reactions involving the fluorinated part of the molecule. nii.ac.jp

The following table outlines potential cycloaddition reactions for constructing cyclic systems.

| Reaction Type | Reactant | Potential Product |

| Diels-Alder | Maleic Anhydride | Fluorinated bicyclic anhydride |

| [3+2] Cycloaddition | Azide (B81097) | Fluorinated triazole derivative |

| Intramolecular Heck Reaction | - | Fluorinated cyclic diene |

Advanced Polymer Science and Materials Engineering

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sciengine.comunl.edu The incorporation of this compound as a monomer in polymerization processes offers a route to novel fluorinated polymers with tailored properties.

The polymerization of fluorinated dienes has been an area of active research. agc.com Various polymerization techniques can be employed, including radical polymerization. agc.com The presence of the terminal double bond in this compound makes it amenable to such polymerization methods.

Copolymerization with other fluorinated or non-fluorinated monomers is a powerful strategy to fine-tune the properties of the resulting polymer. sciengine.comtandfonline.com This approach can address challenges such as high crystallinity and poor processability often associated with homopolymers of fluorinated olefins. sciengine.com For example, copolymerizing with monomers that introduce flexible linkages or functional groups can enhance solubility and processability.

Recent advancements in polymerization techniques, such as step-transfer-addition-radical-termination (START) polymerization, have enabled the synthesis of main-chain fluorinated alternating polymers with high structural tunability. acs.org This method, which utilizes α,ω-diiodo perfluoroalkanes and α,ω-nonconjugated dienes, could potentially be adapted for monomers like this compound.

The table below summarizes potential polymerization strategies.

| Polymerization Type | Co-monomer (Example) | Potential Polymer Property |

| Radical Homopolymerization | - | High fluorine content, potentially high crystallinity |

| Radical Copolymerization | Vinylidene fluoride (VDF) | Modified crystallinity and solubility, reactive side groups |

| Alternating Copolymerization | Styrene | Regular polymer structure, tailored properties |

The ability to incorporate this compound into polymer chains opens up possibilities for designing specialty fluoropolymers with specific functionalities. The bromine atom in the polymer can serve as a handle for post-polymerization modification. For example, it could be replaced with other functional groups through nucleophilic substitution reactions, allowing for the introduction of cross-linking sites or other desired functionalities.

The unique combination of a flexible pentadiene backbone with a rigid, fluorinated vinyl group can lead to polymers with interesting physical and chemical properties. These could include enhanced thermal stability, specific optical properties, or tailored surface characteristics. The development of fluoropolymers for applications such as all-solid-state electrolytes in batteries highlights the demand for materials with precisely controlled structures and properties. acs.org

The design of these specialty polymers can be guided by the desired application. For example, for applications requiring high chemical resistance and thermal stability, a high fluorine content would be desirable. For applications where processability and flexibility are key, copolymerization with appropriate monomers would be the preferred strategy.

Role in Catalysis and Ligand Design

While the direct application of this compound in catalysis is not extensively documented, its structure suggests potential for the design of novel ligands for catalytic systems. The diene functionality could coordinate to a metal center, and the bromo-difluoro-vinyl group could be modified to introduce donor atoms or chiral centers.

For instance, the bromine atom could be replaced by a phosphine (B1218219) group through a reaction with a lithium phosphide, creating a phosphine-diene ligand. Such ligands could be valuable in transition-metal-catalyzed reactions, such as cross-coupling or hydrogenation. The fluorine atoms could also influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the metal complex.

The synthesis of N-heterocyclic carbene (NHC) precursors from 1,4-diaza-1,3-butadiene ligands demonstrates how diene-like structures can be used to create important catalytic components. researchgate.net This suggests a potential pathway for converting this compound into a precursor for novel fluorinated NHC ligands.

Integration into Catalytically Active Systems (e.g., N-heterocyclic carbene precursors)

There is no available information on the integration of This compound into catalytically active systems, including its use as a precursor for the synthesis of N-heterocyclic carbenes. The synthesis of NHCs typically involves the reaction of α-dimes or their equivalents with a source of the C2 carbon of the imidazole (B134444) ring, followed by deprotonation. beilstein-journals.orguliege.be While various functionalized starting materials can be used to introduce specific electronic or steric properties to the resulting NHC ligand, the use of This compound in this context has not been reported.

Ligand Scaffolds for Metal Coordination Chemistry Applications

There is no available information regarding the use of This compound to create ligand scaffolds for metal coordination chemistry. Metal complexes are formed by the coordination of ligands, which are typically Lewis bases, to a central metal atom. libretexts.orgsavemyexams.com The nature of the ligand, including its denticity and the electronic properties of its donor atoms, plays a crucial role in determining the structure and reactivity of the resulting metal complex. nih.gov Although dienes can act as ligands in organometallic chemistry, the specific coordination chemistry of This compound has not been explored in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.